Cas no 659-04-1 (methyl (E)-3-(3-nitrophenyl)prop-2-enoate)

メチル (E)-3-(3-ニトロフェニル)プロプ-2-エノエートは、有機合成において有用なニトロ基を有する不飽和エステル化合物です。この化合物は、共役二重結合とニトロ基の電子求引性により、Michael付加反応やDiels-Alder反応などの求電子反応において高い反応性を示します。特に、フェニル環上のメタ位にニトロ基が位置しているため、分子内の極性が調整され、選択的な反応が可能です。結晶性が良好で取り扱いやすく、医薬品中間体や機能性材料の合成において重要な役割を果たします。また、安定性に優れており、標準的な実験条件下で長期保存が可能です。

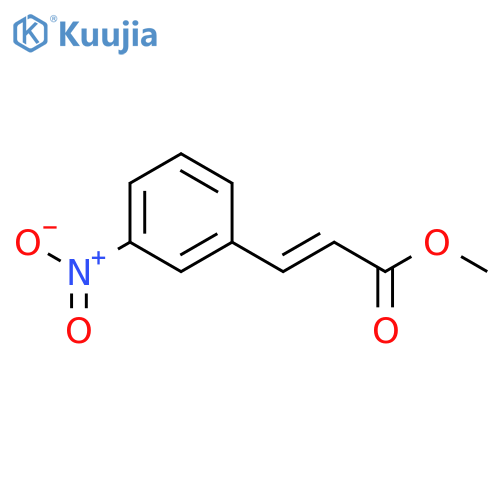

659-04-1 structure

商品名:methyl (E)-3-(3-nitrophenyl)prop-2-enoate

methyl (E)-3-(3-nitrophenyl)prop-2-enoate 化学的及び物理的性質

名前と識別子

-

- methyl (E)-m-nitrocinnamate

- methyl (E)-3-(3-nitrophenyl)acrylate

- (E)-methyl 3-(3-nitrophenyl)acrylate

- methyl 3-(3-nitrophenyl)prop-2-enoate

- 3-(3-Nitro-phenyl)-acrylic acid methyl ester

- 3-nitrocinnamic acid methyl ester

- methyl (2E)-3-(3-nitrophenyl)prop-2-enoate

- methyl (E)-3-(3'-nitrophenyl)propenoate

- methyl 3-nitrocinnamate

- Methyl (2E)-3-(3-nitrophenyl)-2-propenoate

- methyl (E)-3-(3-nitrophenyl)prop-2-enoate

- Methyl (E)-3-(3-nitrophenyl)-2-propenoate

- CHEMBL1774695

- Methyl (2E)-3-(3-nitrophenyl)acrylate

- NS00042266

- 1664-59-1

- NSC1322

- Methyl 3-nitro-cinnamate

- LS-13750

- AMY4848

- NSC-1322

- AKOS005259822

- SCHEMBL1284478

- CS-13374

- 659-04-1

- 2-Propenoic acid, 3-(3-nitrophenyl)-, methyl ester

- STL406968

- BBL100148

- (E)-methyl3-(3-nitrophenyl)acrylate

- CS-W020528

- 3-(M-NITROPHENYL)-2-PROPENOIC ACID, METHYL ESTER

- Methyl 3-(3-nitrophenyl)acrylate

- M-nitro cinnamic acid, methyl ester

- EINECS 211-529-3

- Methyl (2E)-3-(3-nitrophenyl)-2-propenoate #

- methyl-3-nitrocinnamate

- NSC 1322

- 3-(3-Nitrophenyl)acrylic acid methyl ester

- (E)-3-(3-nitrophenyl)-acrylic acid methyl ester

- DTXSID701267210

- 2-Propenoic acid, 3-(3-nitrophenyl)-, methyl ester, (2E)-

- W11273

- ALBB-032663

-

- MDL: MFCD00024570

- インチ: InChI=1S/C10H9NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3/b6-5+

- InChIKey: DKQXESBKFCYESZ-AATRIKPKSA-N

- ほほえんだ: COC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 207.05300

- どういたいしつりょう: 207.053158

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.1

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 密度みつど: 1.277±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 125-126 ºC (acetone )

- ふってん: 346.2°C (rough estimate)

- フラッシュポイント: 154.8°C

- 屈折率: 1.5310 (estimate)

- ようかいど: 極微溶性(0.6 g/l)(25ºC)、

- PSA: 72.12000

- LogP: 2.30420

methyl (E)-3-(3-nitrophenyl)prop-2-enoate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264-P270-P301+P312-P330

- ちょぞうじょうけん:(BD627888)

methyl (E)-3-(3-nitrophenyl)prop-2-enoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M333340-500mg |

Methyl (E)-3-(3-Nitrophenyl)prop-2-enoate |

659-04-1 | 500mg |

$ 135.00 | 2022-06-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M45190-5g |

Methyl (E)-3-(3-nitrophenyl)-2-propenoate |

659-04-1 | 98% | 5g |

¥2527.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M45190-250mg |

Methyl (E)-3-(3-nitrophenyl)-2-propenoate |

659-04-1 | 98% | 250mg |

¥132.0 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067081-100mg |

Methyl (E)-3-(3-nitrophenyl)-2-propenoate |

659-04-1 | 98% | 100mg |

¥79.00 | 2024-05-05 | |

| Ambeed | A338846-250mg |

(E)-Methyl 3-(3-nitrophenyl)acrylate |

659-04-1 | 98% | 250mg |

$20.0 | 2025-02-27 | |

| Ambeed | A338846-1g |

(E)-Methyl 3-(3-nitrophenyl)acrylate |

659-04-1 | 98% | 1g |

$79.0 | 2025-02-27 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CK415-200mg |

methyl (E)-3-(3-nitrophenyl)prop-2-enoate |

659-04-1 | 98% | 200mg |

210.0CNY | 2021-07-17 | |

| TRC | M333340-1g |

Methyl (E)-3-(3-Nitrophenyl)prop-2-enoate |

659-04-1 | 1g |

$ 210.00 | 2022-06-03 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CK415-1g |

methyl (E)-3-(3-nitrophenyl)prop-2-enoate |

659-04-1 | 98% | 1g |

947.0CNY | 2021-07-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT2024-1G |

methyl (E)-3-(3-nitrophenyl)prop-2-enoate |

659-04-1 | 95% | 1g |

¥541.00 | 2023-05-04 |

methyl (E)-3-(3-nitrophenyl)prop-2-enoate 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Kaiming Hou New J. Chem., 2019,43, 10826-10833

659-04-1 (methyl (E)-3-(3-nitrophenyl)prop-2-enoate) 関連製品

- 1772-76-5((E)-3-(3-nitrophenyl)prop-2-enoic acid)

- 637-57-0(Methyl 4-Nitrocinnamate)

- 555-68-0(3-Nitrocinnamic acid)

- 5396-71-4(Ethyl 3-nitrocinnamate)

- 24393-61-1(Ethyl 4-nitrocinnamate)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量